molecular formula C10H22N2O B14607849 2-[(E)-tert-Butyldiazenyl]hexan-2-ol CAS No. 57910-41-5

2-[(E)-tert-Butyldiazenyl]hexan-2-ol

Cat. No.: B14607849
CAS No.: 57910-41-5
M. Wt: 186.29 g/mol
InChI Key: YVBIUGVCWFNTQM-UHFFFAOYSA-N
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Description

2-[(E)-tert-Butyldiazenyl]hexan-2-ol is an organic compound that belongs to the class of alcohols It features a tert-butyl group attached to a diazenyl moiety, which is further connected to a hexan-2-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-tert-Butyldiazenyl]hexan-2-ol can be achieved through multiple-step organic reactions. One common method involves the hydration of hex-1-ene, where hex-1-ene is reacted with concentrated sulfuric acid followed by water to produce hexan-2-ol . The diazenyl group can be introduced through a diazotization reaction, where a suitable amine precursor is treated with nitrous acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-tert-Butyldiazenyl]hexan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The diazenyl group can be reduced to form amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Amines.

    Substitution: Alkyl halides or other substituted derivatives.

Scientific Research Applications

2-[(E)-tert-Butyldiazenyl]hexan-2-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(E)-tert-Butyldiazenyl]hexan-2-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the diazenyl group can participate in redox reactions. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-tert-Butyldiazenyl]hexan-2-ol is unique due to the presence of both a diazenyl and a tert-butyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This combination of functional groups makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

57910-41-5

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

2-(tert-butyldiazenyl)hexan-2-ol

InChI

InChI=1S/C10H22N2O/c1-6-7-8-10(5,13)12-11-9(2,3)4/h13H,6-8H2,1-5H3

InChI Key

YVBIUGVCWFNTQM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(N=NC(C)(C)C)O

Origin of Product

United States

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